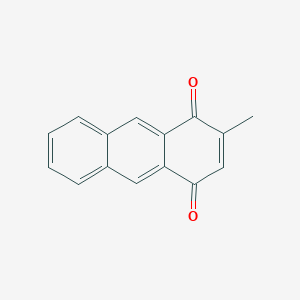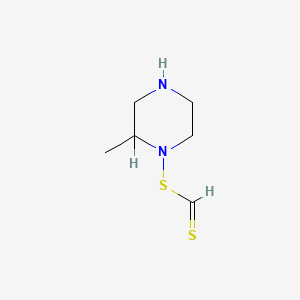
Rubidium stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium stearate is a chemical compound composed of rubidium, an alkali metal, and stearic acid, a long-chain fatty acid. It is represented by the chemical formula Rb(C18H35O2). This compound is a type of metal soap, which is commonly used in various industrial applications due to its unique properties, such as its ability to act as a surfactant and its high reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rubidium stearate can be synthesized through the reaction of rubidium hydroxide (RbOH) with stearic acid (C18H36O2). The reaction typically occurs in an aqueous medium and involves heating to facilitate the formation of the stearate salt. The general reaction is as follows: [ \text{RbOH} + \text{C18H36O2} \rightarrow \text{Rb(C18H35O2)} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing stearic acid with rubidium carbonate (Rb2CO3) or rubidium hydroxide. The process involves mixing the reactants in a controlled environment, followed by purification steps to obtain the pure compound. The reaction with rubidium carbonate can be represented as: [ \text{Rb2CO3} + 2\text{C18H36O2} \rightarrow 2\text{Rb(C18H35O2)} + \text{H2O} + \text{CO2} ]
Análisis De Reacciones Químicas
Types of Reactions: Rubidium stearate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rubidium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield rubidium metal and stearic acid.
Substitution: this compound can participate in substitution reactions where the stearate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or metals like sodium.
Substitution: Involves reagents like halogens or other alkylating agents under controlled conditions.
Major Products Formed:
Oxidation: Rubidium oxide (Rb2O) and carbon dioxide (CO2).
Reduction: Rubidium metal (Rb) and stearic acid (C18H36O2).
Substitution: Various rubidium salts depending on the substituent used.
Aplicaciones Científicas De Investigación
Rubidium stearate has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of lubricants, cosmetics, and as an anti-static agent in plastics.
Mecanismo De Acción
Rubidium stearate can be compared with other metal stearates, such as sodium stearate, potassium stearate, and lithium stearate. While all these compounds share similar surfactant properties, this compound is unique due to the specific reactivity and properties of rubidium. For instance, this compound has a higher reactivity compared to sodium and potassium stearates, making it more effective in certain catalytic applications.
Comparación Con Compuestos Similares
- Sodium stearate (Na(C18H35O2))
- Potassium stearate (K(C18H35O2))
- Lithium stearate (Li(C18H35O2))
- Cesium stearate (Cs(C18H35O2))
Rubidium stearate stands out due to its unique combination of properties derived from rubidium, making it valuable in specialized applications where other metal stearates may not be as effective.
Propiedades
Número CAS |
26121-36-8 |
|---|---|
Fórmula molecular |
C18H35O2Rb |
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
octadecanoate;rubidium(1+) |
InChI |
InChI=1S/C18H36O2.Rb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 |
Clave InChI |
USOBAEKTKQOMPV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Rb+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


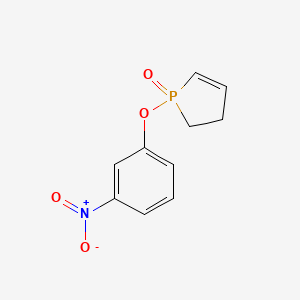
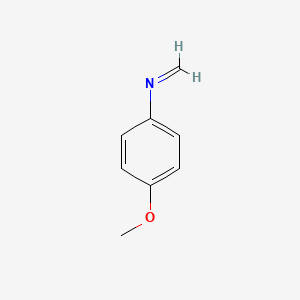

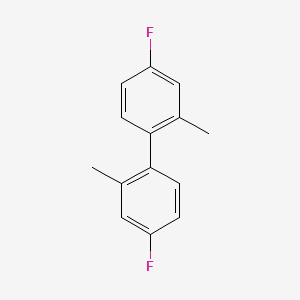
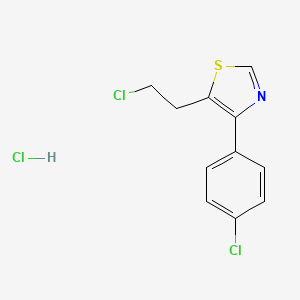
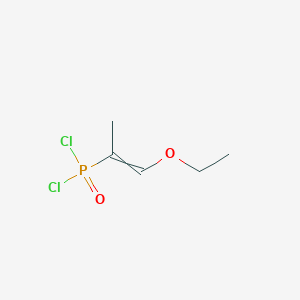

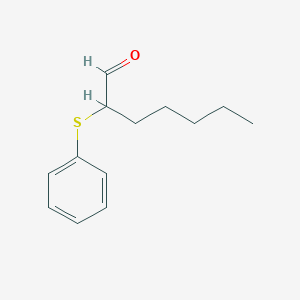
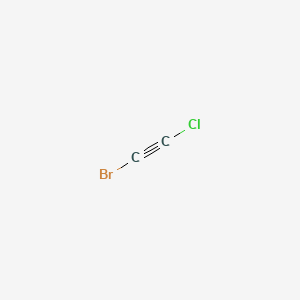
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)

